Cas no 167482-98-6 (1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-)

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- structure
167482-98-6 structure
Product Name:1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
Numero CAS:167482-98-6
MF:C19H22N2
MW:278.391384601593
MDL:MFCD09027316
CID:110947
PubChem ID:4245355
Update Time:2025-04-18

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
    • alpha-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
    • 5-(4-tert-butyIphenyI)dipyrromethane
    • 5-(4-tert-butylphenyl)dipyrromethane
    • E'-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • I11-1132
    • meso-(4-tert-butylphenyl)dipyrromethane
    • 5-(4-TERT-BUTYLPHENYL)DIPYRROMETHANE 9&
    • ^a-(4-tert-Butylphenyl)di(2-pyrrolyl)Methane, 99%
    • alpha-(4-tert-Butylphenyl)di(2-pyrrolyl)methane, 99%
    • SLPZWMKFAWAFSE-UHFFFAOYSA-N
    • AS-71275
    • AKOS015898324
    • 1H-Pyrrole, 2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
    • 167482-98-6
    • 2-[(4-TERT-BUTYLPHENYL)(1H-PYRROL-2-YL)METHYL]-1H-PYRROLE
    • ?-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • a-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2,2'-(4-tert-Butylphenyl)methylenebispyrrole
    • 2,2'-((4-(tert-Butyl)phenyl)methylene)bis(1H-pyrrole)
    • DTXSID70401166
    • CS-0447813
    • J-010370
    • AKOS025394438
    • -(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
    • SCHEMBL8986298
    • MFCD03454220
    • 2,2'-(4-tert-Butylphenyl)methylenebispyrrole 5-(4-tert-Butylphenyl)dipyrromethane
    • 2,2 inverted exclamation mark -[[4-(tert-Butyl)phenyl]methylene]bis(1H-pyrrole)
    • SY363033
    • MDL: MFCD09027316
    • Inchi: 1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3
    • Chiave InChI: SLPZWMKFAWAFSE-UHFFFAOYSA-N
    • Sorrisi: N1C=CC=C1C(C1=CC=CN1)C1C=CC(=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 278.17800
  • Massa monoisotopica: 278.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 309
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 31.6A^2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 4.6

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 158-162 °C(lit.)
  • Punto di ebollizione: 448.6±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 192.2±18.6 °C
  • PSA: 31.58000
  • LogP: 4.82050
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C
  • Solubilità: Non determinato
  • Sensibilità: Air Sensitive

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: H303+H313+H333
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Termine di sicurezza:S26-36
  • Frasi di rischio:R36/37/38

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1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Metodo di produzione

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